3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one

Lipophilicity LogP Physicochemical Property

3-[3-(2-Chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one (CAS 331445-67-1) is a synthetic small-molecule screening compound belonging to the pyridinone-chalcone hybrid class, with the molecular formula C₁₆H₁₄ClNO₂ and a molecular weight of 287.74 g/mol. It is catalogued by ChemBridge Corporation under the identifier CHEMBRDG-BB 5255687 and is supplied as part of their diverse screening collection for early-stage drug discovery.

Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
CAS No. 331445-67-1
Cat. No. B12578677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
CAS331445-67-1
Molecular FormulaC16H14ClNO2
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=CC=C2Cl)C
InChIInChI=1S/C16H14ClNO2/c1-10-9-11(2)18-16(20)15(10)14(19)8-7-12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)
InChIKeyRUIWMIOHQYLPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(2-Chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one (CAS 331445-67-1): Sourcing & Structural Identity Guide for Discovery Procurement


3-[3-(2-Chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one (CAS 331445-67-1) is a synthetic small-molecule screening compound belonging to the pyridinone-chalcone hybrid class, with the molecular formula C₁₆H₁₄ClNO₂ and a molecular weight of 287.74 g/mol . It is catalogued by ChemBridge Corporation under the identifier CHEMBRDG-BB 5255687 and is supplied as part of their diverse screening collection for early-stage drug discovery . The compound features a 4,6-dimethyl-2(1H)-pyridinone core bearing a 3-(2-chlorophenyl)acryloyl substituent at the 3-position, forming an α,β-unsaturated carbonyl system characteristic of chalcone derivatives .

Why In-Class Pyridinone-Chalcone Analogs Cannot Substitute for CAS 331445-67-1 in Focused Screening Campaigns


Within the pyridinone-chalcone chemotype, the position and nature of the phenyl ring substituent critically govern molecular recognition, electronic distribution, and ADME properties. The 2-chloro substitution in CAS 331445-67-1 introduces a unique combination of steric ortho-effects and electron-withdrawing inductive influence that cannot be replicated by the unsubstituted phenyl analog (CAS 79072-79-0), the 3-chlorophenyl isomer, or the 4-chlorophenyl isomer . These structural variations translate into distinct LogP values, polar surface areas, and conformational preferences that directly impact target engagement, selectivity profiles, and pharmacokinetic behavior. Generic substitution within this scaffold class without experimental validation therefore carries a high risk of losing or altering the biological activity observed in primary screening hits .

Quantitative Differentiation Evidence for 3-[3-(2-Chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Chlorophenyl vs. Unsubstituted Phenyl Analog

The 2-chlorophenyl substituent in CAS 331445-67-1 confers a calculated LogP of 3.95, representing an increase of approximately 0.7–1.0 log units compared to the unsubstituted phenyl analog 3-cinnamoyl-4,6-dimethyl-2(1H)-pyridinone (CAS 79072-79-0), which has a calculated LogP of approximately 3.0–3.2 . This difference in lipophilicity directly impacts membrane permeability, plasma protein binding, and non-specific binding characteristics. The elevated LogP value also correlates with potentially improved blood-brain barrier penetration relative to the less lipophilic unsubstituted analog .

Lipophilicity LogP Physicochemical Property Drug-likeness

Polar Surface Area (PSA) Differentiation: Impact on Cellular Permeability

The target compound exhibits a calculated topological polar surface area (TPSA) of 50.19 Ų, which is identical to that of the unsubstituted phenyl analog (CAS 79072-79-0) since the chlorine atom does not contribute additional hydrogen-bond donors or acceptors . Both compounds share the same pyridinone-chalcone core and thus the same number of H-bond donors (1) and acceptors (3). This equivalence in PSA means that differences in cellular permeability between the two analogs are driven primarily by lipophilicity (ΔLogP), not by changes in hydrogen-bonding capacity .

Polar surface area Membrane permeability ADME Drug-likeness

Steric and Electronic Effects of Ortho-Chloro Substitution: Differentiation from Meta- and Para-Chloro Isomers

The 2-chloro (ortho) substitution in CAS 331445-67-1 introduces a unique steric environment around the acryloyl double bond that is absent in the 3-chloro (meta) and 4-chloro (para) isomers. The ortho-chlorine atom creates a steric clash with the carbonyl oxygen of the enoyl group, restricting conformational rotation around the C(aryl)–C(alkenyl) bond. This restricted rotation can enhance binding affinity to targets with sterically constrained binding pockets . Additionally, the ortho-chloro substituent exerts a stronger inductive electron-withdrawing effect (–I effect) on the conjugated π-system compared to meta- or para-substitution, altering the electrophilicity of the Michael acceptor system. This can modulate reactivity toward biological nucleophiles (e.g., cysteine residues in target proteins) and influence covalent binding potential [1].

Ortho-effect Steric hindrance Electronic effect Regioisomer differentiation

Chalcone-Pyridinone Scaffold as a Privileged CRTH2 Antagonist Chemotype: Class-Level Target Engagement

Pyridinone-chalcone hybrids are established scaffolds within the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist pharmacophore space. Several 4,6-dimethylpyridin-2(1H)-one-containing compounds have demonstrated nanomolar CRTH2 binding affinity in radioligand displacement assays using human CRTH2 receptor expressed in CHO cell membranes [1]. For example, structurally related pyridinone-chalcone analogs from this chemotype series have shown IC₅₀ values as low as 9.1 nM in CRTH2 antagonist functional assays (inhibition of PGD2-induced response in human KB8 cells) and 40 nM in human whole-blood eosinophil shape-change assays [1][2]. While direct binding data for CAS 331445-67-1 at CRTH2 are not publicly available, its structural conformity to the pharmacophore model (α,β-unsaturated carbonyl as putative Michael acceptor, 2-chlorophenyl as lipophilic aryl group, pyridinone as H-bond donor/acceptor) supports its inclusion in focused CRTH2 screening libraries [2].

CRTH2 antagonist Prostaglandin D2 receptor Chalcone Pyridinone Allergic inflammation

Molecular Weight and Drug-Likeness: Lipinski Rule-of-Five Compliance Comparison

CAS 331445-67-1 has a molecular weight of 287.74 g/mol, placing it well within the Lipinski Rule-of-Five threshold (<500 Da) for drug-likeness . In comparison, the 2-phenyl-substituted analog 3-[3-(2-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone (C₂₂H₁₈ClNO₂) has a molecular weight of 363.8 g/mol, which is approximately 76 Da larger due to the additional phenyl substituent on the acryloyl linker . While still within the Rule-of-Five limit, the increased molecular weight and topological complexity of the 2-phenyl analog may adversely affect solubility, permeability, and synthetic tractability. CAS 331445-67-1 offers a more favorable balance of lipophilicity and molecular size, making it a more attractive starting point for hit-to-lead optimization programs targeting oral bioavailability .

Drug-likeness Lipinski Rule of Five Molecular weight Oral bioavailability

Supplier Catalog Availability: ChemBridge Screening Compound with Guaranteed Purity and Structural Identity

CAS 331445-67-1 is available through ChemBridge Corporation's screening compound collection (ID: CHEMBRDG-BB 5255687) via their Hit2Lead.com e-commerce portal . ChemBridge screening compounds undergo quality control by NMR and LC-MS, with purity guaranteed to exceed 95% by both analytical methods . This level of quality assurance is critical for reproducibility in high-throughput screening campaigns. In contrast, the unsubstituted phenyl analog (CAS 79072-79-0, ChemBridge ID: CHEMBRDG-BB 5255684) and the 3-chlorophenyl isomer are also catalogued but may differ in batch availability, lead time, and pricing depending on synthetic demand. The 3D similarity between the 2-chlorophenyl target compound and the unsubstituted analog is 93%, highlighting the subtle yet functionally significant structural differentiation .

Screening compound ChemBridge Hit2Lead Purity Quality control

Recommended Application Scenarios for 3-[3-(2-Chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one Based on Quantitative Differentiation


Focused CRTH2 Antagonist Screening in Allergic Inflammation and Th2-Mediated Disease Models

CAS 331445-67-1 is best deployed as a focused screening compound in CRTH2 (DP2 receptor) antagonist discovery programs targeting allergic rhinitis, asthma, and atopic dermatitis. The pyridinone-chalcone scaffold class has demonstrated nanomolar CRTH2 antagonist activity (IC₅₀ = 9–40 nM in cellular and whole-blood assays) [1], and the 2-chlorophenyl substitution may confer unique binding characteristics via ortho-steric and electronic effects . Researchers can benchmark this compound against known CRTH2 antagonists such as fevipiprant and timapiprant in PGD2-induced eosinophil shape-change assays or β-arrestin recruitment assays.

Kinase Inhibitor Panel Screening Leveraging α,β-Unsaturated Carbonyl Michael Acceptor Properties

The α,β-unsaturated carbonyl system (chalcone motif) in CAS 331445-67-1 serves as a potential Michael acceptor for covalent targeting of kinase cysteine residues. Structurally related pyridinone-chalcone compounds have shown activity against PI3K isoforms (IC₅₀ = 4.8 nM against p110α) [2]. The ortho-chloro substitution modulates the electrophilicity of the enone system, potentially tuning covalent reactivity and selectivity . This compound is suitable for inclusion in kinase inhibitor profiling panels, particularly for targets where covalent inhibition via a Michael acceptor mechanism is desired.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Position Effects on Target Selectivity

The availability of regioisomeric chlorophenyl analogs (2-Cl, 3-Cl, 4-Cl) and the unsubstituted phenyl parent compound makes CAS 331445-67-1 a valuable tool for systematic SAR exploration of halogen position effects on biological activity [3]. Ortho-substitution introduces distinct conformational constraints and electronic perturbations not present in meta- or para-substituted analogs . Parallel testing of these analogs in target engagement assays can deconvolute the contributions of steric versus electronic effects to binding affinity and selectivity.

Hit-to-Lead Optimization Prioritizing Oral Bioavailability and CNS Penetration Potential

With a molecular weight of 287.74 g/mol, LogP of 3.95, and only one H-bond donor, CAS 331445-67-1 occupies favorable drug-like chemical space within the Lipinski and Veber guidelines . Its elevated LogP (approximately 0.7–1.0 units higher than the unsubstituted analog) suggests improved membrane permeability and potential for blood-brain barrier penetration. This compound is therefore a strong candidate for hit-to-lead optimization programs where both oral bioavailability and CNS exposure are desired, such as in neuroinflammatory or neurodegenerative disease targets.

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